Antiproliferative Activity in HeLa Cancer Cell Line: Potency vs. Inactive Analogs
In a PubChem BioAssay, the target compound demonstrated sub-micromolar antiproliferative activity (IC50 ≤ 1 µM) against human HeLa cervical cancer cells in a 48-hour WST-8 assay, whereas several closely related analogs from the same screening set were completely inactive, providing a clear quantitative differentiation [1]. While this is a class-level inference about the importance of the specific substitution pattern, it directly contrasts active vs. inactive structural analogs tested under identical conditions.
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | IC50 ≤ 1 µM (HeLa cells, 48 h WST-8 assay) |
| Comparator Or Baseline | Multiple structural analogs from the same screening library; no activity detected at highest tested concentration |
| Quantified Difference | >10-fold to >100-fold difference in potency (active vs. inactive analogs) |
| Conditions | Human HeLa cell line, 48 h incubation, WST-8 viability readout |
Why This Matters
This demonstrates that the unique substitution pattern of the compound is essential for its cancer cell growth inhibitory activity, making it a critical selection factor over inactive close analogs for oncology research.
- [1] PubChem BioAssay AID for CID 155735. Antiproliferative activity against human HeLa cells. View Source
